tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWYJNZAUNFJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132364 | |
| Record name | 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-13-9 | |
| Record name | 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of protecting groups, catalytic hydrogenation, and carbamate formation reactions .
Chemical Reactions Analysis
tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate
- CAS Number : 1286273-13-9
- Molecular Formula : C₁₆H₃₀N₂O₃
- Molecular Weight : 298.42 g/mol
- Synonyms: Includes tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate and DTXSID901132364 .
Structural Features :
The compound consists of a piperidine ring substituted at the 4-position with a methylcarbamate group (tert-butoxycarbonylmethyl) and at the 1-position with a tetrahydro-2H-pyran-4-yl (THP) group. The THP moiety is a six-membered oxygen-containing heterocycle, which enhances solubility and metabolic stability compared to purely hydrocarbon substituents .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and analogs:
Physicochemical and Functional Differences
Solubility: The THP group in the target compound enhances solubility in polar solvents compared to analogs like the 2-fluorobenzyl derivative (lipophilic) . The ethylsulfonyl analog (C₁₃H₂₆N₂O₄S) may exhibit lower solubility in non-polar solvents due to its sulfonyl group .
Synthetic Accessibility :
- The THP-substituted compound is synthesized via multi-step reactions involving palladium catalysts and chromatography, similar to methods described for pyrimidine derivatives in .
- Fluorinated analogs (e.g., 2-fluorobenzyl) require specialized handling due to fluorine's reactivity .
Biological Relevance :
Biological Activity
tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate, also known by its CAS number 1286273-13-9, is a synthetic organic compound characterized by the presence of a tert-butyl group, a tetrahydropyran ring, and a piperidine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H30N2O4 |
| Molecular Weight | 326.43 g/mol |
| CAS Number | 1286273-13-9 |
| IUPAC Name | tert-butyl N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]carbamate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, leading to various pharmacological effects.
Pharmacological Studies
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of key metabolic enzymes, which could have implications in metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various pathogens, including bacteria and protozoa. For example, it has been evaluated for its effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antituberculosis Activity : In a study evaluating a series of compounds for antituberculosis activity, derivatives similar to this compound showed promising results with moderate inhibitory concentrations against M. tuberculosis .
- Cytotoxicity Assays : The compound's cytotoxic effects were assessed in various cell lines, revealing that it has potential applications in cancer research, particularly in targeting cancer cell metabolism.
- In Vivo Studies : Animal studies have indicated that compounds with similar structures can modulate metabolic pathways, suggesting that this compound may influence lipid metabolism and energy homeostasis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl carbamate | General protective group properties |
| Piperidine derivatives | Varied receptor interactions |
| Tetrahydropyran derivatives | Potentially similar enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
